2-(4-bromo-2-iodophenyl)ethan-1-ol
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Overview
Description
2-(4-Bromo-2-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an ethan-1-ol group. This compound is typically a solid, appearing as colorless to pale yellow crystals, and is soluble in organic solvents such as ether and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-iodophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of 4-bromo-2-iodophenylacetic acid, which undergoes reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-iodophenyl)ethanone or 2-(4-bromo-2-iodophenyl)acetic acid.
Reduction: Formation of 2-(4-bromo-2-iodophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding and other interactions that can influence biological activity. These interactions can affect enzyme function, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-iodophenyl)ethanone: Similar in structure but contains a ketone group instead of an alcohol group.
2-(4-Iodophenyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a different functional group arrangement, leading to distinct chemical properties and applications.
Uniqueness
2-(4-Bromo-2-iodophenyl)ethan-1-ol is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts specific reactivity and allows for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
2763754-56-7 |
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Molecular Formula |
C8H8BrIO |
Molecular Weight |
327 |
Purity |
95 |
Origin of Product |
United States |
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